2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde
CAS No.:
Cat. No.: VC17507845
Molecular Formula: C21H20N2O5S
Molecular Weight: 412.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20N2O5S |
|---|---|
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | 2-methyl-3-(3-morpholin-4-ylsulfonylbenzoyl)indolizine-1-carbaldehyde |
| Standard InChI | InChI=1S/C21H20N2O5S/c1-15-18(14-24)19-7-2-3-8-23(19)20(15)21(25)16-5-4-6-17(13-16)29(26,27)22-9-11-28-12-10-22/h2-8,13-14H,9-12H2,1H3 |
| Standard InChI Key | UGMQWCFCFNUJAK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Introduction
Structural Features
The compound 2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde consists of an indolizine core, which is a bicyclic heterocycle containing a nitrogen atom. It is substituted with a methyl group at the 2-position and a benzoyl group at the 3-position, which is further modified with a morpholin-4-ylsulfonyl moiety. The presence of the aldehyde functional group at the 1-position suggests potential reactivity in organic synthesis reactions.
Potential Applications
Indolizine derivatives have been explored for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific modification with a morpholin-4-ylsulfonyl group could influence its pharmacokinetic properties, such as solubility and bioavailability.
Research Findings
While specific research findings on 2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde are not available, studies on similar indolizine compounds have shown promising results in medicinal chemistry. For instance, indolizines have been investigated as potential inhibitors of various enzymes and receptors involved in disease pathways.
Data Tables
Given the lack of specific data on 2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde, we can consider general properties of indolizine derivatives:
| Property | General Indolizine Derivatives |
|---|---|
| Molecular Formula | Varies based on substitution |
| Molecular Weight | Typically in the range of 200-400 g/mol |
| Biological Activity | Anti-inflammatory, antimicrobial, anticancer |
| Chemical Reactivity | Aldehyde group can participate in condensation reactions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume